

The Discovery and Chemical Synthesis of IOX1: A Technical Guide

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Compound of Interest

Compound Name: IOX1

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IOX1, also known as 5-carboxy-8-hydroxyquinoline, is a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. This family of enzymes plays a critical role in a variety of cellular processes, including histone demethylation, hypoxia sensing, and DNA/RNA modification. Discovered through high-throughput screening, **IOX1** has emerged as a valuable chemical probe for studying the physiological and pathological roles of 2OG oxygenases, particularly the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). Its ability to modulate epigenetic landscapes and other cellular signaling pathways has made it a subject of intense research in oncology, inflammation, and metabolism. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols associated with **IOX1**.

Discovery of IOX1

IOX1 was identified from a high-throughput screening campaign aimed at discovering inhibitors of the JMJD2 (KDM4) family of 2-oxoglutarate-dependent histone demethylases^[1]. Unlike earlier inhibitors of 2OG oxygenases, such as N-oxalylglycine and pyridine-2,4-dicarboxylate, which suffer from poor cell permeability and often require esterification to be active in cells, **IOX1** was found to be cell-active without the need for a pro-drug formulation^[1]. This property makes it a more direct and reliable tool for cellular studies.

Chemical Synthesis of IOX1

While a specific multi-step synthesis protocol from basic starting materials is not detailed in the primary biochemical literature, the synthesis of related N-oxalylglycine derivatives has been described[2]. The chemical structure of **IOX1** is 5-carboxy-8-hydroxyquinoline. Commercially, it is available from multiple chemical suppliers. For researchers interested in its synthesis, the general route would involve the construction of the 8-hydroxyquinoline core followed by carboxylation at the 5-position.

Mechanism of Action

IOX1 functions as a competitive inhibitor with respect to 2-oxoglutarate, a key co-substrate for all 2OG-dependent dioxygenases[3]. It achieves its inhibitory effect by binding to the ferrous iron (Fe(II)) in the active site of the enzyme, thereby preventing the binding of 2-oxoglutarate and subsequent catalysis[1]. Co-crystal structures of **IOX1** in complex with JMJD2A, JMJD3, and the factor-inhibiting HIF (FIH) have confirmed this mode of binding[1].

Due to this mechanism, **IOX1** exhibits broad-spectrum activity against a range of 2OG oxygenases, including but not limited to:

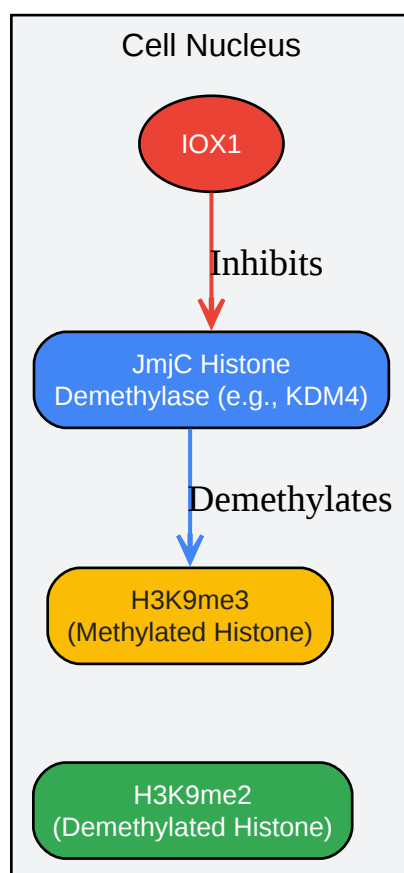
- JmjC-domain containing histone demethylases (KDMs): These enzymes are critical regulators of histone methylation marks and play a fundamental role in epigenetic regulation. **IOX1** has been shown to inhibit multiple KDM subfamilies, including KDM2, KDM3, KDM4, and KDM6[4][5][6].
- Prolyl hydroxylase domain (PHD) enzymes: These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHDs, **IOX1** can lead to the stabilization of HIF-1 α under normoxic conditions[7][8].
- Factor-Inhibiting HIF (FIH): Another regulator of the HIF pathway, also inhibited by **IOX1**.
- Ten-Eleven Translocation (TET) DNA demethylases: **IOX1** has been shown to target TET2, an enzyme involved in DNA demethylation, thereby suppressing IL-17A expression in Th17 cells[9].
- ALKBH5: An RNA demethylase that is also inhibited by **IOX1**[4][10].

Signaling Pathways and Cellular Processes Modulated by IOX1

The broad-spectrum inhibitory nature of **IOX1** allows it to modulate several critical cellular signaling pathways.

Histone Demethylation and Epigenetic Regulation

By inhibiting JmjC-domain containing histone demethylases, **IOX1** can lead to an increase in the methylation levels of specific histone lysine residues. For instance, inhibition of the KDM4 family by **IOX1** results in increased levels of H3K9me3, a histone mark generally associated with transcriptional repression[10][11].

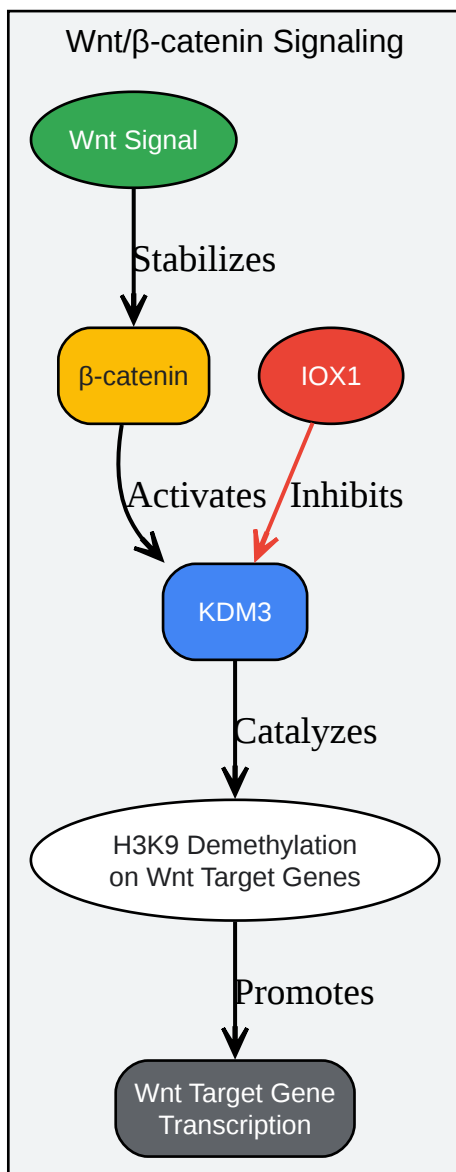


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*Inhibition of JmjC histone demethylase by **IOX1**.*

Wnt/ β -catenin Signaling Pathway

IOX1 has been identified as a suppressor of the Wnt/ β -catenin signaling pathway, which is hyperactivated in many cancers, particularly colorectal cancer[5][6]. Mechanistically, **IOX1** inhibits the enzymatic activity of KDM3, preventing the demethylation of H3K9 on Wnt target gene promoters and thus suppressing their transcription[5][6].

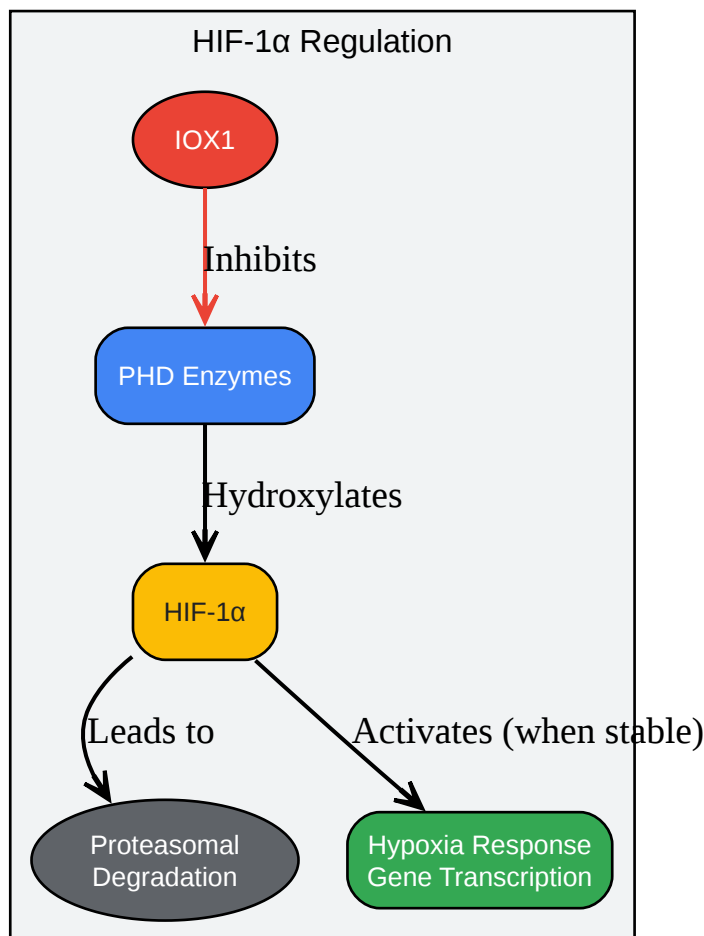


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IOX1-mediated inhibition of the Wnt signaling pathway.

Hypoxia-Inducible Factor (HIF) Signaling

The stability of the HIF-1 α transcription factor is regulated by PHD enzymes, which hydroxylate HIF-1 α under normoxic conditions, targeting it for degradation[7][12][13]. By inhibiting PHDs, **IOX1** can mimic a hypoxic response, leading to the stabilization of HIF-1 α and the transcription of hypoxia-responsive genes[7][8].



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*Mechanism of HIF-1 α stabilization by **IOX1**.*

Quantitative Data Summary

The inhibitory activity of **IOX1** has been quantified against a range of 2OG oxygenases using various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of IOX1 against 2OG Oxygenases

Target Enzyme	Assay Method	IC50 (μM)	Reference(s)
JmjC Demethylases			
KDM2A (JMJD1A)	AlphaScreen	1.8	[4]
KDM3A (JMJD1A)	AlphaScreen	0.1	[4][14]
KDM4A (JMJD2A)	MALDI-TOF MS	1.7	[15]
KDM4A (JMJD2A)	AlphaScreen	0.6	[14]
KDM4C (JMJD2C)	Bioluminescent	0.65	[16]
KDM4C (JMJD2C)	AlphaScreen	0.6	[4]
KDM4E (JMJD2E)	FDH-coupled	0.2	[15]
KDM4E (JMJD2E)	MALDI-TOF MS	2.4	[15]
KDM4E (JMJD2E)	AlphaScreen	2.3	[4]
KDM6B (JMJD3)	AlphaScreen	1.4	[4]
Other 2OG Oxygenases			
FIH	MALDI-TOF MS	20.5	[15]
PHD2	MALDI-TOF MS	14.3	[15]
TET2	Biolayer Interferometry	KD = 12.0	[9]

Note: IC50 values can vary between different assay formats and conditions.[17]

Table 2: Cellular Activity of IOX1

Cell Line	Assay Type	Endpoint	Value (μM)	Reference(s)
HeLa	Immunofluorescence	Inhibition of KDM2A	EC50 = 24	[1]
HeLa	Immunofluorescence	Inhibition of KDM4A	EC50 = 86	[1]
HeLa	Immunofluorescence	Inhibition of KDM6B	EC50 = 37	[1]
HeLa	Immunofluorescence	Inhibition of H3K9me3 demethylation	IC50 = 86.5	[15]
HeLa	Cytotoxicity (MTT Assay)	CC50	291.6	[15]
HCT116	Cytotoxicity (MTT Assay)	IC50 (48h)	28.1	[10]
A549	Cytotoxicity (MTT Assay)	IC50 (48h)	>30	[10]

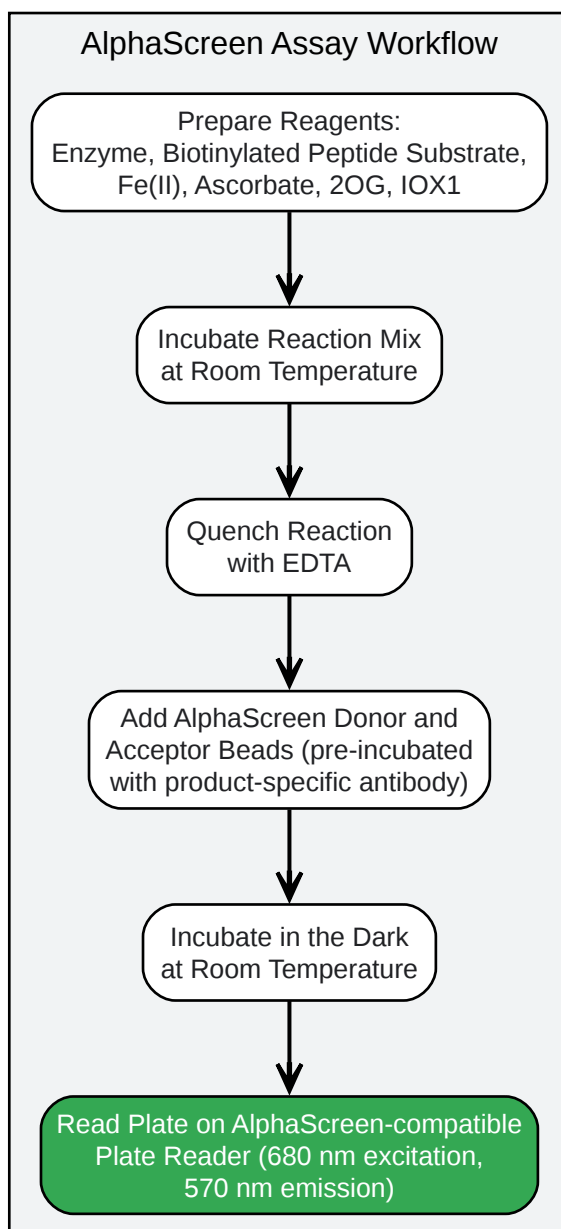
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research involving **IOX1**. Below are protocols for key experiments cited in the literature.

In Vitro Enzyme Inhibition Assay (AlphaScreen)

This assay is commonly used to measure the activity of histone demethylases.

Workflow Diagram:



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General workflow for an AlphaScreen-based KDM inhibition assay.

Protocol:

- Reagent Preparation: All reagents are diluted in assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)[1][10].

- **Reaction Setup:** In a 384-well plate, combine the JmJc enzyme (0.5-25 nM), biotinylated histone peptide substrate (30-1000 nM), Fe(II) (1-10 μ M), L-ascorbic acid (100 μ M), and 2-oxoglutarate (5-40 μ M)[1]. Add serial dilutions of **IOX1** or DMSO as a control. The final reaction volume is typically 10 μ L[10].
- **Enzymatic Reaction:** Incubate the plate at room temperature for the desired time.
- **Quenching:** Stop the reaction by adding 5 μ L of EDTA solution[1][10].
- **Detection:** Add 5 μ L of a mixture containing streptavidin-conjugated donor beads and protein A-conjugated acceptor beads pre-incubated with an antibody specific to the demethylated peptide product[1][10]. The final bead concentration is typically 20 μ g/mL[14].
- **Incubation:** Seal the plate to protect it from light and incubate at room temperature for 60 minutes[14].
- **Data Acquisition:** Read the plate using a suitable plate reader (e.g., PHERAstar FS) with an AlphaScreen 680 nm excitation and 570 nm emission filter set[14].
- **Data Analysis:** Normalize the data against DMSO controls and calculate IC50 values using appropriate software (e.g., GraphPad Prism)[10][14].

Cellular Target Engagement Assay (Immunofluorescence)

This assay directly measures the ability of **IOX1** to inhibit histone demethylase activity within cells.

Protocol:

- **Cell Culture and Transfection:** Seed HeLa cells on coverslips in a 24-well plate. Transfect cells with a plasmid expressing a Flag-tagged version of the histone demethylase of interest (e.g., JMJD2A)[1].
- **Compound Treatment:** After 24 hours, treat the cells with increasing concentrations of **IOX1** (e.g., 100 μ M to 300 μ M) or DMSO for a specified period[1].

- Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton X-100 in PBS.
- Immunostaining:
 - Block with a suitable blocking buffer (e.g., 3% BSA in PBS).
 - Incubate with primary antibodies against the Flag-tag (to identify transfected cells) and the specific histone methylation mark (e.g., H3K9me3)[1].
 - Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
 - Counterstain nuclei with DAPI[1].
- Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the immunofluorescence signal for the histone methylation mark specifically in the transfected (Flag-positive) cells[1].
- Data Analysis: Determine the EC50 value by comparing the signal intensity in **IOX1**-treated cells to DMSO-treated cells (100% activity) and cells expressing a catalytically inactive mutant of the demethylase (0% activity)[1].

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration at which **IOX1** becomes toxic to cells.

Protocol:

- Cell Seeding: Seed cells (e.g., HeLa, HCT116) into 96-well plates and allow them to adhere overnight[10].
- Compound Treatment: Replace the medium with fresh medium containing various concentrations of **IOX1** (e.g., 1-300 μ M) in 1% DMSO[10]. Include a positive control for cytotoxicity, such as staurosporine[10].
- Incubation: Treat the cells for a specified duration (e.g., 24 or 48 hours)[10].

- MTT Addition: Add an MTT solution (e.g., CellTiter 96 Aqueous One Solution Reagent) to each well and incubate for 1-4 hours at 37°C[10].
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
- Data Analysis: Normalize the results to DMSO-treated control cells and calculate the CC50 or IC50 value using appropriate software[10].

Conclusion

IOX1 is a foundational tool compound for the study of 2-oxoglutarate-dependent oxygenases. Its discovery provided researchers with a cell-permeable, broad-spectrum inhibitor capable of modulating key cellular processes like epigenetic regulation, Wnt signaling, and the hypoxic response. The quantitative data and experimental protocols summarized in this guide offer a technical foundation for professionals in drug development and biomedical research to effectively utilize **IOX1** in their investigations, paving the way for a deeper understanding of the roles of 2OG oxygenases in health and disease and potentially leading to the development of novel therapeutic agents.

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